molecular formula C18H16ClN3O4 B2831944 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-48-6

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2831944
CAS No.: 941872-48-6
M. Wt: 373.79
InChI Key: HAFOSILBNHBJNB-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with chloro and nitro groups, and a phenyl ring attached to a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps:

    Nitration and Chlorination: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro substituent.

    Amide Formation: The chlorinated nitroaniline is then reacted with 4-(2-oxopiperidin-1-yl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques like recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chloro substituent.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium dithionite.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 5-chloro-2-amino-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-chloro-2-nitrobenzoic acid and 4-(2-oxopiperidin-1-yl)aniline.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and chloro groups can enhance binding affinity and specificity.

Medicine

Medicinally, compounds similar to 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The piperidinone moiety is particularly noted for its pharmacological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for compounds like 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide and piperidinone moieties can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoic acid: Lacks the piperidinone moiety, making it less complex but useful in simpler synthetic applications.

    N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide:

    2-nitro-N-phenylbenzamide: Lacks the piperidinone and chloro groups, offering different biological and chemical properties.

Uniqueness

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its combination of functional groups, which provide a unique set of chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (amide, piperidinone) groups allows for versatile reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-12-4-9-16(22(25)26)15(11-12)18(24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOSILBNHBJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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